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Abstract
Revefenacin is a long-acting muscarinic antagonist (LAMA) approved for the maintenance

treatment of chronic obstructive pulmonary disease (COPD), distinguished as the first once-

daily nebulized LAMA.[1] Its delivery via nebulization is particularly beneficial for patients who

may struggle with the coordination required for dry powder or metered-dose inhalers.[2] This

guide provides a comprehensive technical overview of the pharmacokinetic (PK) profile of

nebulized revefenacin, synthesizing data from pivotal clinical trials and pharmacology studies.

We will explore its absorption, distribution, metabolism, and excretion (ADME), examine its

major active metabolite, and detail the bioanalytical methodologies essential for its

quantification.

Introduction: The Clinical Rationale for Nebulized
Revefenacin
Revefenacin is a potent and selective antagonist of all five muscarinic acetylcholine receptor

subtypes (M1-M5).[1][3] Its therapeutic effect in COPD is primarily mediated through sustained

inhibition of the M3 receptor on airway smooth muscle, leading to bronchodilation.[3][4][5] The

chemical structure of revefenacin includes a terminal amide, a feature designed to be

metabolically labile in systemic circulation but stable in the lung.[1] This design principle aims to

maximize local efficacy in the airways while minimizing systemic anticholinergic side effects.[1]
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Clinical trials have consistently demonstrated that once-daily nebulized revefenacin produces

statistically and clinically significant improvements in lung function, as measured by trough

forced expiratory volume in 1 second (FEV1), compared to placebo in patients with moderate to

very severe COPD.[1][2]

Molecular Mechanism of Action
Revefenacin functions as a competitive antagonist at muscarinic receptors.[6] Studies have

shown that it dissociates significantly slower from the M3 receptor compared to the M2

receptor, indicating a kinetic selectivity that is advantageous for its bronchodilatory action.[6] By

blocking acetylcholine-mediated signaling in the airways, revefenacin suppresses contractile

responses and promotes smooth muscle relaxation.[4][6]
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Caption: Revefenacin competitively antagonizes the M3 receptor on airway smooth muscle,

blocking acetylcholine-induced bronchoconstriction.

Comprehensive Pharmacokinetic Profile (ADME)
The pharmacokinetic properties of revefenacin have been characterized through multiple

Phase I, II, and III studies. A population PK analysis found that a two-compartment model with
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first-order absorption and elimination best describes its behavior.[7][8][9][10]

Absorption
Following nebulized administration to COPD patients, revefenacin is rapidly absorbed, with

peak plasma concentrations (Cmax) of both the parent drug and its major metabolite occurring

between 14 to 41 minutes after the start of nebulization.[5][11][12]

Systemic Exposure: Plasma concentrations of revefenacin are generally low.[2][13] After

repeated once-daily dosing, steady-state is achieved within 7 days with minimal

accumulation (<1.6-fold).[5][10][11]

Oral Bioavailability: The absolute bioavailability of orally administered revefenacin is very

low, at less than 3%, indicating that systemic exposure from any swallowed portion of the

nebulized dose is minimal.[3][5][10][11][12][14][15] This is a key safety feature, as it limits the

potential for systemic side effects.

Distribution
Revefenacin exhibits extensive distribution into the tissues.[6][11]

Volume of Distribution (Vd): Following intravenous (IV) administration in healthy subjects, the

mean steady-state Vd was reported as 218 L.[6][10][11][12] The apparent volume of the

central compartment after inhalation was 313 L.[11]

Plasma Protein Binding: In vitro, revefenacin is 71% bound to human plasma proteins. Its

major active metabolite, THRX-195518, shows lower binding at 42%.[3][6][10][11]

Metabolism
Revefenacin is extensively and rapidly metabolized, primarily through hydrolysis of its primary

amide to form a carboxylic acid.[3][11]

Major Metabolite: The principal metabolic pathway yields the major active metabolite, THRX-

195518.[2][11][14][15] This conversion happens quickly after inhalation, with the Tmax of the

metabolite often coinciding with that of the parent drug.[11]
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Metabolite Exposure and Potency: Systemic exposure to THRX-195518 is significantly

higher than that of revefenacin, with AUC values approximately 4- to 6-fold greater.[1][10]

[11][16] However, THRX-195518 is considerably less potent, exhibiting a 3- to 10-fold lower

affinity for muscarinic receptors than the parent compound.[1][2][12][14][15] This rapid

conversion to a less potent metabolite is a critical aspect of its safety profile, limiting

systemic anticholinergic effects.[1]

Enzymatic Pathways: While primarily metabolized via hydrolysis, in vitro studies suggest

CYP2D6 may also play a role.[6]

Excretion
Elimination of revefenacin and its metabolite occurs predominantly via the hepatic-biliary

system, with minimal renal clearance.[2][14][15]

Route of Elimination: After an IV dose of radiolabeled revefenacin, approximately 54% of

the dose was recovered in feces and 27% in urine.[6][10][14][15] Following an oral dose,

88% was recovered in feces and less than 5% in urine, confirming poor oral absorption.[10]

[14][15]

Renal Excretion: After inhalation by COPD patients, renal excretion of unchanged

revefenacin and its metabolite is negligible, accounting for less than 1% of the administered

dose.[2][5][10][13]

Half-Life: The terminal plasma elimination half-life for both revefenacin and THRX-195518 is

long, ranging from 22 to 70 hours, which supports the once-daily dosing regimen.[3][10][11]

Summary of Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for nebulized

revefenacin and its major metabolite in COPD patients.
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Parameter Revefenacin
THRX-195518
(Active Metabolite)

Reference(s)

Tmax (Time to Peak

Conc.)
14 - 41 minutes 14 - 41 minutes [5][11][12]

Oral Bioavailability < 3% N/A [3][10][11]

Plasma Protein

Binding
71% 42% [3][6][10][11]

Volume of Distribution

(Vd, IV)
218 L N/A [6][10][11]

Metabolism
Hydrolysis to THRX-

195518
- [3][11][14]

Metabolite-to-Parent

Ratio (AUC)
N/A ~4- to 6-fold higher [1][11][16]

Elimination Half-Life

(t½)
22 - 70 hours 22 - 70 hours [3][10][11]

Primary Route of

Excretion
Hepatic-biliary / Fecal Hepatic-biliary / Fecal [2][14][15]

Renal Excretion (% of

inhaled dose)
< 1% < 1% [2][5][10]

Pharmacokinetics in Special Populations
The pharmacokinetics of revefenacin have been studied in specific patient populations to

inform dosing recommendations.

Renal Impairment: In subjects with severe renal impairment, systemic exposure (Cmax and

AUC) to revefenacin increased modestly (up to 2.4-fold).[2][17][18][19] Exposure to the

metabolite THRX-195518 also increased.[2][17][18] However, given the drug's safety profile

and low systemic activity, these changes are not considered clinically meaningful, and no

dosage adjustment is required for patients with renal impairment.[2][11][17]
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Hepatic Impairment: In subjects with moderate hepatic impairment, systemic exposure to

revefenacin was similar to those with normal hepatic function.[2][17][18][19] While

metabolite exposure increased, this is not expected to be of clinical consequence due to its

lower potency.[2][17][18] Nevertheless, revefenacin is not recommended for use in patients

with any degree of hepatic impairment.[11][20]

Age and Body Weight: Population PK analyses identified age and body weight as statistically

significant covariates affecting clearance, but these effects were not deemed clinically

meaningful.[7][8][9]

Drug-Drug Interactions
Anticholinergic Agents: Co-administration with other anticholinergic-containing drugs should

be avoided due to the potential for additive effects and an increased risk of anticholinergic

adverse events.[3][21]

Transporter Systems: In vitro studies show that revefenacin is a substrate of P-glycoprotein

(P-gp) and Breast Cancer Resistance Protein (BCRP).[11][16] Its active metabolite, THRX-

195518, is a substrate of Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3.

[3][11] Therefore, co-administration with strong inhibitors of these transporters (e.g.,

cyclosporine) is not recommended as it may increase systemic exposure of the metabolite.

[3][21]

Experimental Protocol: Bioanalytical Quantification
Accurate quantification of revefenacin and THRX-195518 in plasma is fundamental to

pharmacokinetic assessment. The standard, validated method is Liquid Chromatography with

Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[22]

Workflow for LC-MS/MS Quantification of Revefenacin in
Human Plasma
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1. Plasma Sample Collection
(K2EDTA tubes, -70°C storage)

2. Sample Thawing & Spiking
(Add internal standard, e.g., deuterated revefenacin)

3. Protein Precipitation / SPE
(e.g., Acetonitrile crash or Solid Phase Extraction)

4. Supernatant Transfer
(Evaporate & reconstitute in mobile phase)

5. LC-MS/MS Injection
(Inject onto UHPLC system)

6. Chromatographic Separation
(Reversed-phase C18 column with gradient elution)

7. Ionization
(Electrospray Ionization - ESI, positive mode)

8. Mass Spectrometry Detection
(Triple Quadrupole using Multiple Reaction Monitoring - MRM)

9. Data Quantification
(Peak area ratio vs. calibration curve)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1680567?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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